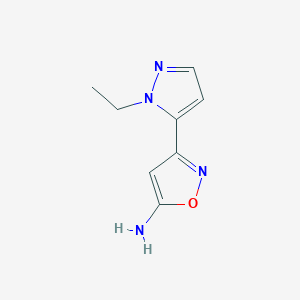

3-(1-Ethyl-1H-pyrazol-5-yl)isoxazol-5-amine

CAS No.:

Cat. No.: VC15839550

Molecular Formula: C8H10N4O

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N4O |

|---|---|

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | 3-(2-ethylpyrazol-3-yl)-1,2-oxazol-5-amine |

| Standard InChI | InChI=1S/C8H10N4O/c1-2-12-7(3-4-10-12)6-5-8(9)13-11-6/h3-5H,2,9H2,1H3 |

| Standard InChI Key | HSCGJQVJBGGCLA-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=CC=N1)C2=NOC(=C2)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-(1-Ethyl-1H-pyrazol-5-yl)isoxazol-5-amine features a fused heterocyclic system:

-

Isoxazole ring: A five-membered aromatic ring containing one oxygen and one nitrogen atom.

-

Pyrazole ring: A five-membered diunsaturated ring with two adjacent nitrogen atoms, substituted with an ethyl group at the 1-position.

The IUPAC name, 3-(2-ethylpyrazol-3-yl)-1,2-oxazol-5-amine, reflects this connectivity. Key spectral identifiers include:

-

IR: Stretching vibrations at 3442 cm (N–H) and 1601 cm (C=N) .

-

H NMR: Distinct signals for the ethyl group (δ 1.2–1.4 ppm), pyrazole protons (δ 7.5–8.1 ppm), and isoxazole amine (δ 5.7 ppm).

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1710853-05-6 | |

| Molecular Formula | ||

| Molecular Weight | 178.19 g/mol | |

| SMILES | CCN1C(=CC=N1)C2=NOC(=C2)N | |

| InChI Key | HSCGJQVJBGGCLA-UHFFFAOYSA-N |

Synthesis and Structural Elucidation

Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous heterocycles suggest plausible routes:

Route 1: Cyclocondensation Strategy

-

Isoxazole Formation: React hydroxylamine with a β-diketone precursor to generate the isoxazole core .

-

Pyrazole Integration: Introduce the 1-ethylpyrazole moiety via Huisgen cycloaddition or palladium-catalyzed cross-coupling .

Route 2: Tandem Heterocyclization

-

Simultaneous formation of both rings using α,β-unsaturated nitriles and hydrazines under microwave irradiation .

Characterization typically employs:

-

Mass Spectrometry: Molecular ion peak at m/z 178.19.

-

C NMR: Resonances for isoxazole C3 (δ 157.2 ppm) and pyrazole C5 (δ 119.0 ppm) .

| Parameter | Specification | Source |

|---|---|---|

| Storage Temperature | 2–8°C | |

| Hazard Statements | H315-H319-H335 | |

| Transport Classification | Non-hazardous |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume